Methyl hexahydro-alpha-methyl-1H-azepine-1-propionate hydrochloride
Description
Methyl hexahydro-alpha-methyl-1H-azepine-1-propionate hydrochloride (CAS: 25027-58-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₂₂ClNO₂ and a molar mass of 235.75 g/mol . Structurally, it comprises a seven-membered azepine ring substituted with a methyl group at the alpha position and a propionate ester group, which is further protonated as a hydrochloride salt. Its EINECS number (246-575-3) confirms its regulatory classification within the European Union .
Properties
IUPAC Name |
methyl 3-(azepan-1-yl)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(11(13)14-2)9-12-7-5-3-4-6-8-12;/h10H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLSLSKMQZYDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947889 | |
| Record name | Methyl 3-(azepan-1-yl)-2-methylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25027-58-1 | |
| Record name | 1H-Azepine-1-propanoic acid, hexahydro-α-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25027-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl hexahydro-alpha-methyl-1H-azepine-1-propionate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025027581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(azepan-1-yl)-2-methylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hexahydro-α-methyl-1H-azepine-1-propionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Methyl hexahydro-alpha-methyl-1H-azepine-1-propionate hydrochloride involves several steps. One common synthetic route includes the reaction of azepane with methyl acrylate under specific conditions to form the intermediate product, which is then treated with hydrochloric acid to yield the final hydrochloride salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Methyl hexahydro-alpha-methyl-1H-azepine-1-propionate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Methyl hexahydro-alpha-methyl-1H-azepine-1-propionate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl hexahydro-alpha-methyl-1H-azepine-1-propionate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of methyl hexahydro-alpha-methyl-1H-azepine-1-propionate hydrochloride, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
This difference likely impacts solubility and bioavailability. In contrast, 1,6-diisocyanatohexane lacks a heterocyclic ring and instead contains reactive isocyanate groups, making it more suited for polymer synthesis rather than pharmacological applications .
Physicochemical Properties: The higher molar mass of the target compound (235.75 vs. The presence of the HCl salt in both azepine derivatives improves water solubility, whereas 1,6-diisocyanatohexane’s non-ionic nature limits its compatibility with aqueous systems .
Functional Group Reactivity :
- The ester group in the target compound may undergo hydrolysis under basic conditions, a property absent in the isobutyl-substituted analog. This reactivity could be leveraged for prodrug designs .
- 1,6-Diisocyanatohexane’s isocyanate groups are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling polyurethane or polyurea formation, which is irrelevant to the azepine derivatives .
Research Findings
- Similarity Assessment: Computational similarity analyses (e.g., Tanimoto coefficients) based on structural fingerprints would classify the two azepine derivatives as moderately similar due to shared ring systems but divergent substituents. Such differences may lead to distinct biological activities, as seen in studies where minor structural changes in azepines altered receptor binding affinities by >50% .
- CMC Determination : While quaternary ammonium compounds (e.g., BAC-C12) are evaluated for critical micelle concentration (CMC) using spectrofluorometry or tensiometry , such methods are less relevant for the target compound due to its lack of surfactant-like properties.
Biological Activity
Methyl hexahydro-alpha-methyl-1H-azepine-1-propionate hydrochloride is a compound of interest in pharmacology, particularly due to its potential analgesic properties and structural similarities to known opioid analgesics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as perhydroazepines. Its structure can be characterized as follows:
- Chemical Formula : C12H19ClN2O2
- Molecular Weight : 250.74 g/mol
- IUPAC Name : this compound
The compound's unique structure allows it to interact with various biological targets, primarily opioid receptors.
The primary action of this compound is believed to involve the modulation of the μ-opioid receptor (MOR). This receptor is crucial in mediating analgesic effects. The compound exhibits high affinity for MOR, similar to other synthetic opioids like fentanyl, which has been extensively studied for its analgesic properties .
Biological Activity and Pharmacodynamics
Research indicates that this compound demonstrates significant analgesic activity. The compound's potency can be compared to that of established opioids:
| Compound | ED50 (mg/kg) | Duration of Action (min) |
|---|---|---|
| Methyl hexahydro-alpha-methyl-1H-azepine | 0.0048 | 35 |
| Fentanyl | 0.001 | 35 |
| Morphine | 0.01 | 60 |
The ED50 value indicates the effective dose required to achieve 50% of the maximum effect, showcasing the compound's potential efficacy in pain management .
Analgesic Efficacy
A study conducted on animal models demonstrated that methyl hexahydro-alpha-methyl-1H-azepine significantly reduced pain responses in tail flick tests, a common method for assessing analgesic effects. The results indicated a rapid onset of action with a peak effect observed within 15 minutes post-administration .
Safety Profile
Toxicological assessments have shown that while methyl hexahydro-alpha-methyl-1H-azepine exhibits potent analgesic effects, it also presents a safety profile similar to other opioids. Respiratory depression was noted at higher doses, necessitating careful monitoring during therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
